5-Chloro-2-thiophenesulfonyl fluoride (5-Cl-TSF) has been explored as a potential reagent in bioconjugation, a scientific technique that links biomolecules like proteins or nucleic acids with small molecules []. The key functional group in 5-Cl-TSF is the sulfonyl fluoride (SO2F) moiety [].
Here's how 5-Cl-TSF might be used:
5-Chloro-2-thiophenesulfonyl fluoride is an organosulfur compound characterized by the presence of a thiophene ring fused with a sulfonyl fluoride group at the second position and a chlorine atom at the fifth position. Its molecular formula is C₄H₃ClFOS₂, and it has a molecular weight of approximately 200.64 g/mol. The compound is notable for its reactive sulfonyl fluoride group, which can engage in various
While specific biological activities of 5-chloro-2-thiophenesulfonyl fluoride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Thiophene derivatives have been associated with various biological activities, including:
Several synthetic routes exist for producing 5-chloro-2-thiophenesulfonyl fluoride:
5-Chloro-2-thiophenesulfonyl fluoride has several applications, particularly in:
Interaction studies involving 5-chloro-2-thiophenesulfonyl fluoride focus on its reactivity with nucleophiles and electrophiles. These studies help understand its potential as a building block in drug design and materials science. Research into its interactions with proteins or nucleic acids may reveal insights into its utility in biochemical applications .
Similar compounds to 5-chloro-2-thiophenesulfonyl fluoride include:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Thiophenesulfonyl chloride | Thiophene ring with a sulfonyl chloride group | Used extensively in kinetics studies |
5-Bromo-2-thiophenesulfonyl fluoride | Bromine atom instead of chlorine | Potentially different reactivity patterns |
2,5-Dibromobenzenesulfonyl fluoride | Benzene ring with two bromines and a sulfonyl group | Larger molecular size; different electronic properties |
The uniqueness of 5-chloro-2-thiophenesulfonyl fluoride lies in its specific combination of a chlorine atom at the fifth position and a sulfonyl fluoride group at the second position, which may influence its reactivity and potential applications compared to other thiophene derivatives .